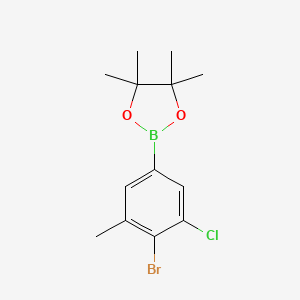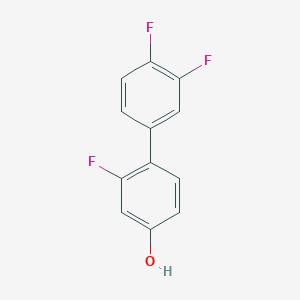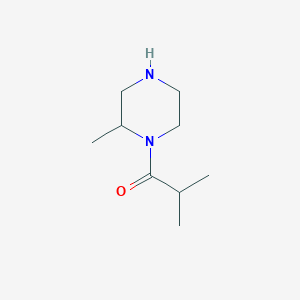amine CAS No. 1240590-95-7](/img/structure/B6330559.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amine derivative of a methoxyphenyl propene. The methoxyphenyl group suggests that it might have properties similar to other methoxyphenyl compounds, which are often used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a methoxyphenyl group attached to a propene (three-carbon alkene) chain, with an amine group attached to the end of the chain. The (2E) notation indicates that the compound has a trans configuration around the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study focused on the synthesis of optical active intermediates for pharmaceutical applications described a method for synthesizing a related compound, (R)-1-(4-Methoxyphenyl)propan-2-amine, which is an intermediate for (R,R)-formoterol. The synthesis involved a simple route starting from d-alanine, highlighting the compound's relevance in synthetic organic chemistry (Fan et al., 2008).
Application in Material Science
- Research on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including aromatic amines similar to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, demonstrated applications in creating materials with enhanced properties such as increased thermal stability and biological activity. This suggests potential medical applications of the compound and its derivatives (Aly & El-Mohdy, 2015).
Nonlinear Optical Studies
- A derivative of the compound, specifically in the form of a chalcone, was studied for its third-order nonlinear optical properties using the Z-scan technique. The study provides insights into the potential use of such compounds in optical technologies and materials science (Mathew et al., 2019).
Antioxidant Activities
- In the field of medicinal chemistry, derivatives of 2'-aminochalcones, structurally related to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, were synthesized and evaluated for their antioxidant activities. The study showed that certain derivatives exhibit significant free radical scavenging abilities, indicating the potential therapeutic value of these compounds (Sulpizio et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)14-10-4-5-12-6-8-13(15-3)9-7-12/h4-9,11,14H,10H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOTQQLOLDKPS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)
amine](/img/structure/B6330508.png)

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)

![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)